REACTION_CXSMILES
|
[CH:1](O)=[O:2].C(OC(=O)C)(=O)C.[CH2:11]([O:18][NH:19][CH2:20][C:21]1([C:28]([OH:30])=[O:29])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>ClCCl>[CH2:11]([O:18][N:19]([CH2:20][C:21]1([C:28]([OH:30])=[O:29])[CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1)[CH:1]=[O:2])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
40.2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
15.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)ONCC1(CCCCCC1)C(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
Water (150 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (50 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by preparative, reverse-phase HPLC
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)ON(C=O)CC1(CCCCCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |